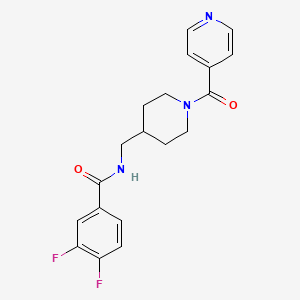

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, also known as DFP-10917, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.

Scientific Research Applications

Fluorinated Benzamides in Crystal Engineering and Molecular Aggregation

Research involving N-(difluorophenyl)benzamides has demonstrated the importance of short C–H⋯F interactions in molecular aggregation, significantly influenced by fluorine atoms. These interactions are crucial for understanding the aggregation behavior of fluorinated compounds, which could be relevant for designing new materials with specific physical properties (Mocilac, Osman, & Gallagher, 2016).

Applications in Medicinal Chemistry

The synthesis of fluorinated benzamides has been reported to play a significant role in medicinal chemistry, offering a pathway to create novel compounds with potential pharmaceutical applications. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzamides has been identified as a crucial reaction for introducing fluorine atoms into complex molecules, a step that could be relevant for the development of new drugs (Wang, Mei, & Yu, 2009).

Role in Synthesis of Difluorinated Compounds

The Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers for synthesizing difluorinated compounds highlights the role of such chemical processes in expanding the toolkit for organic synthesis. This method demonstrates broad substrate compatibility and functional group tolerance, indicating potential applications in synthesizing fluorinated molecules for various industries (Cui et al., 2023).

Fluorinated Heterocycles in Industry

The development of fluorinated heterocycles through rhodium(III)-catalyzed coupling of benzamides with difluorovinyl tosylate emphasizes the importance of these compounds in pharmaceutical and agrochemical industries. Such synthetic strategies enable the creation of monofluorinated and gem-difluorinated products, underlining the utility of fluorinated benzamides in constructing complex molecules (Wu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3,4-difluoro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

The compound acts as a selective c-KIT inhibitor , effectively inhibiting the activity of c-KIT kinase . It has been found to completely abolish the activity of other kinases such as ABL and FLT3 .

Biochemical Pathways

The compound affects the c-KIT-mediated signaling pathways . The inhibition of c-KIT kinase disrupts these pathways, leading to various downstream effects.

Pharmacokinetics

The compound has shown great antiproliferative efficacy against GIST cell lines . It also possesses acceptable bioavailability (36%) , which impacts its bioavailability and therapeutic potential.

Result of Action

In the cellular context, the compound induces apoptosis and cell cycle arrest . It effectively suppresses tumor growth in GIST cell-inoculated xenograft models without apparent toxicity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

properties

IUPAC Name |

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2/c20-16-2-1-15(11-17(16)21)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXYUBVURPPLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)